

NVP-AEW541 in vivo animal model studies

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Compound of Interest

Compound Name: *Nvp-aew541*

Cat. No.: *B605200*

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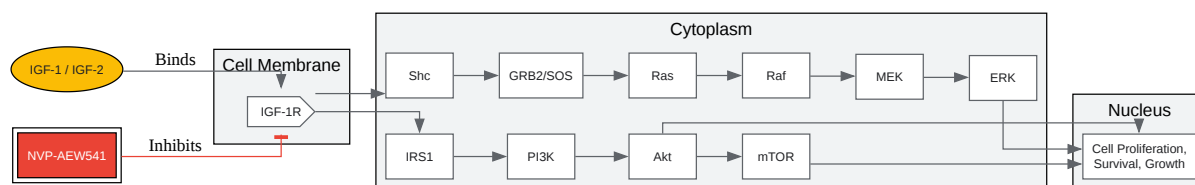
An overview of in vivo animal model studies investigating the efficacy and mechanism of **NVP-AEW541**, a selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

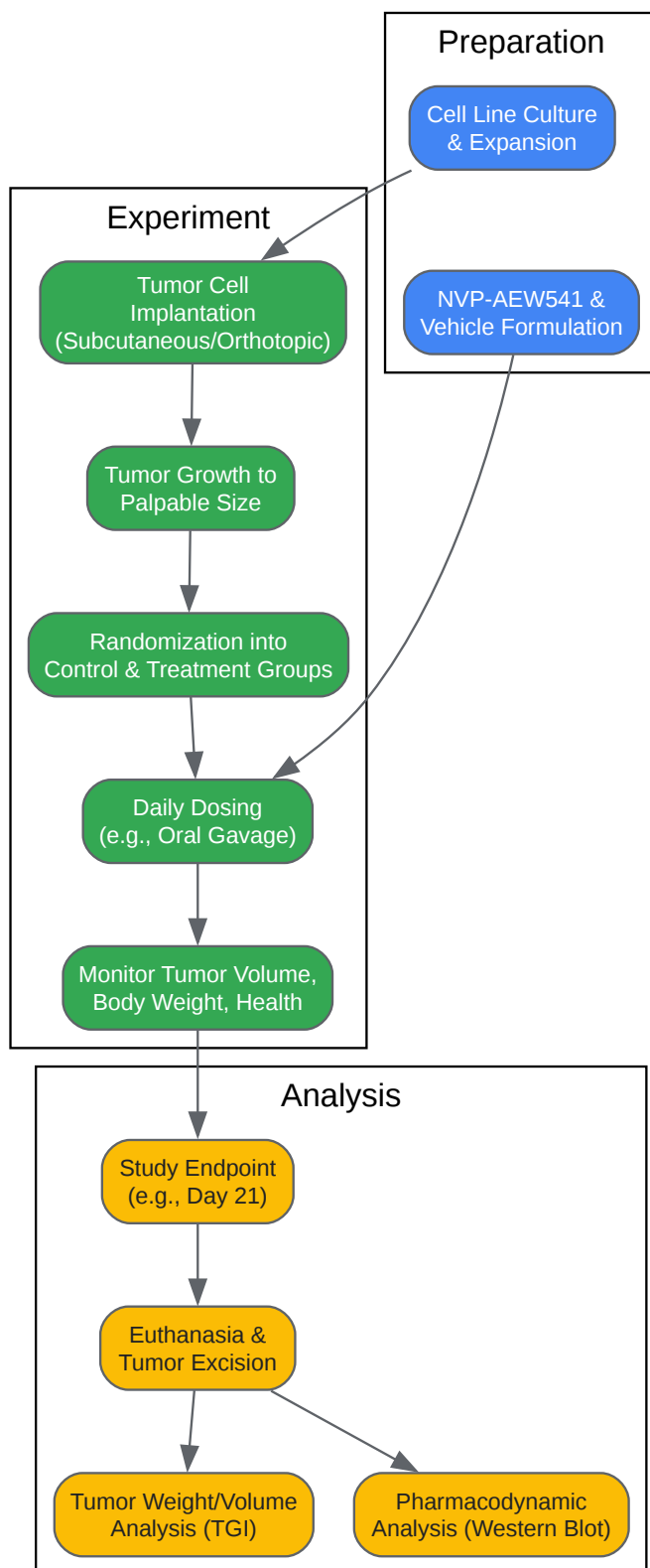
Introduction

NVP-AEW541 is a potent and selective pyrrolo[2,3-d]pyrimidine derivative that functions as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[1] The IGF-1R signaling pathway is crucial for cell proliferation, growth, and survival, and its aberrant activation is implicated in the progression of numerous cancers.[2][3] **NVP-AEW541** selectively inhibits IGF-1R over the closely related insulin receptor (InsR), thereby blocking downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways.[1][3][4] This targeted inhibition leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth, making **NVP-AEW541** a promising candidate for cancer therapy.[5][6] This document outlines its application in various preclinical in vivo animal models.

Mechanism of Action: IGF-1R Signaling Pathway

NVP-AEW541 exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R upon ligand (IGF-1 or IGF-2) binding. This blockade prevents the recruitment and phosphorylation of downstream substrate proteins like IRS and Shc, thereby inhibiting two major signaling cascades: the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell growth and differentiation.[2][3][4][7]





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